molecular formula C11H14N2O B14646917 4-[1-(Pyridin-4-yl)ethenyl]morpholine CAS No. 55482-77-4

4-[1-(Pyridin-4-yl)ethenyl]morpholine

Cat. No.: B14646917
CAS No.: 55482-77-4
M. Wt: 190.24 g/mol
InChI Key: ZLMJPYPBXMIKQY-UHFFFAOYSA-N
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Description

4-[1-(Pyridin-4-yl)ethenyl]morpholine is a chemical compound with the molecular formula C9H12N2O. It is known for its unique structure, which combines a morpholine ring with a pyridine ring through an ethenyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Pyridin-4-yl)ethenyl]morpholine typically involves the reaction of morpholine with a pyridine derivative under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where morpholine is reacted with 4-bromopyridine in the presence of a base such as potassium carbonate and a palladium catalyst . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-[1-(Pyridin-4-yl)ethenyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[1-(Pyridin-4-yl)ethenyl]morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[1-(Pyridin-4-yl)ethenyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(Pyridin-4-yl)ethenyl]morpholine is unique due to its ethenyl linkage, which imparts distinct chemical and biological properties. This linkage can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications .

Properties

CAS No.

55482-77-4

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-(1-pyridin-4-ylethenyl)morpholine

InChI

InChI=1S/C11H14N2O/c1-10(11-2-4-12-5-3-11)13-6-8-14-9-7-13/h2-5H,1,6-9H2

InChI Key

ZLMJPYPBXMIKQY-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=NC=C1)N2CCOCC2

Origin of Product

United States

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